molecular formula C4H2F6O2 B179446 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid CAS No. 564-10-3

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid

Cat. No. B179446
CAS RN: 564-10-3
M. Wt: 196.05 g/mol
InChI Key: RAEAYTICAPHWJW-UHFFFAOYSA-N
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Patent
US04055595

Procedure details

A mixture of ethyl 2-(4-chlorophenoxy)-3,3,3-trifluoro2-trifluoromethylpropionate (14.6 g.), 4.5 N-aqueous potassium hydroxide (19.2 ml.) and methanol (35 ml.) is stirred at ambient temperature for 21/4 hours. The resulting solution is diluted with water and washed with ether. The aqueous phase is acidified with concentrated hydrochloric acid, and extracted with ether. The extract is washed with water, dried with sodium sulphate and evaporated. The residue is sublimed twice at 100° C. and 0.3 mm. pressure, and the sublimate is washed with light petroleum (b.p. 30°-40° C.) to give 2-(4-chloropheonxy)- 3,3,3-trifluoro-2-trifluoromethylpropionic acid, m.p. 81°-83° C. (5.1 g.). The acid may be further purified by crystallisation (prisms) from light petroleum (b.p. 60°-80° C.) followed by sublimation, which yields material of m.p. 82°-83° C.
Name
ethyl 2-(4-chlorophenoxy)-3,3,3-trifluoro2-trifluoromethylpropionate
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(O[C:7]([C:17]([F:20])([F:19])[F:18])([C:13]([F:16])([F:15])[F:14])[C:8]([O:10]CC)=[O:9])=CC=1.[OH-].[K+].CO>O>[F:14][C:13]([F:15])([F:16])[CH:7]([C:17]([F:18])([F:20])[F:19])[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
ethyl 2-(4-chlorophenoxy)-3,3,3-trifluoro2-trifluoromethylpropionate
Quantity
14.6 g
Type
reactant
Smiles
ClC1=CC=C(OC(C(=O)OCC)(C(F)(F)F)C(F)(F)F)C=C1
Name
Quantity
19.2 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature for 21/4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
is sublimed twice at 100° C.
WASH
Type
WASH
Details
pressure, and the sublimate is washed with light petroleum (b.p. 30°-40° C.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C(C(=O)O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.